molecular formula C9H14N2O2 B226579 3-Acetylamino-5-t-butylisoxazole

3-Acetylamino-5-t-butylisoxazole

Cat. No. B226579
M. Wt: 182.22 g/mol
InChI Key: IVSPXHDALVJYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetylamino-5-t-butylisoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an isoxazole derivative that has a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-Acetylamino-5-t-butylisoxazole is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting various enzymes and proteins involved in cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Acetylamino-5-t-butylisoxazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been found to have antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Acetylamino-5-t-butylisoxazole in lab experiments is its wide range of biological activities. This compound can be used in various assays to study its effects on different cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for the study of 3-Acetylamino-5-t-butylisoxazole. One area of research is the development of new synthetic methods to produce this compound in higher yields. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent. Finally, this compound could be further studied for its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 3-Acetylamino-5-t-butylisoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has antibacterial, antifungal, and antitumor activities, and has been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent. Further research is needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent in various fields.

Scientific Research Applications

3-Acetylamino-5-t-butylisoxazole has been extensively studied in scientific research due to its potential applications in various fields. This compound has been found to have antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.

properties

Product Name

3-Acetylamino-5-t-butylisoxazole

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C9H14N2O2/c1-6(12)10-8-5-7(13-11-8)9(2,3)4/h5H,1-4H3,(H,10,11,12)

InChI Key

IVSPXHDALVJYAJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NOC(=C1)C(C)(C)C

Canonical SMILES

CC(=O)NC1=NOC(=C1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-amino-5-t-butylisoxazole (2.80 g), acetic anhydride (6 ml) is added, and the resultant mixture is allowed to stand at room temperature for 4 hours. The reaction mixture is mixed with chilled water (50 ml), and the precipitated crystals are filtered. The crystals are washed with water and dried to give 3-acetylamino-5-t-butylisoxazole (3.39 g). This substance is recrystallized from hexane to give crystals melting at 120.5° to 121.0° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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